Thiazole

Thiazoles are a class of heterocyclic organic compounds containing a five-membered ring with sulfur (S) and nitrogen (N) atoms, specifically the structure R-S=NR', where R and R' can be various alkyl or aryl groups. These compounds exhibit diverse chemical properties depending on their substituents, making them versatile for various applications.

Thiazoles are widely used in pharmaceuticals due to their structural diversity and biological activity. For instance, they have been identified as potential leads for the treatment of diseases such as HIV, tuberculosis, and cancer. Additionally, thiazoles find application in agrochemicals as herbicides and fungicides due to their ability to inhibit specific enzymes or disrupt cell processes.

Structurally, thiazoles can be synthesized through various methods including condensation reactions between isothiocyanates and amines, as well as other nucleophilic substitution reactions. Their synthesis can also involve more complex methodologies such as microwave-assisted techniques for enhanced efficiency.

The unique properties of thiazoles make them indispensable in both academic research and industrial applications across multiple sectors.

| Struktur | Chemischer Name | CAS | MF |

|---|---|---|---|

|

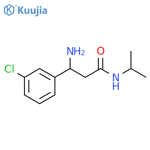

4-(2-Thienyl)-1,3-thiazole-2-thiol | 52561-04-3 | C7H5NS3 |

|

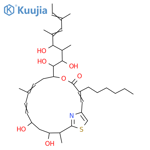

Thuggacin A; 13-Methyl | 949574-78-1 | C36H55NO7S |

|

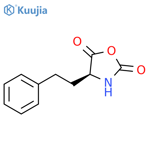

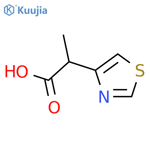

2-(1,3-thiazol-4-yl)propanoic acid | 1190392-81-4 | C6H7NO2S |

|

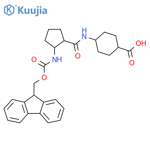

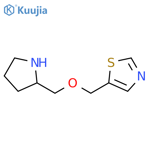

5-{[(pyrrolidin-2-yl)methoxy]methyl}-1,3-thiazole | 1421100-92-6 | C9H14N2OS |

|

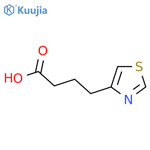

4-(1,3-thiazol-4-yl)butanoic acid | 951217-57-5 | C7H9NO2S |

|

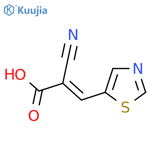

2-Cyano-3-(thiazol-5-yl)acrylic acid | 1567641-47-7 | C7H4N2O2S |

|

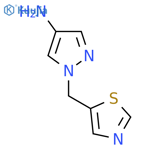

1-[(1,3-thiazol-5-yl)methyl]-1H-pyrazol-4-amine | 1566053-22-2 | C7H8N4S |

|

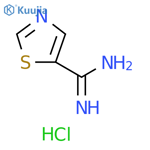

1,3-thiazole-5-carboximidamide hydrochloride | 1790156-03-4 | C4H6ClN3S |

|

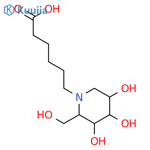

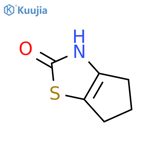

3,4,5,6-tetrahydro-2H-Cyclopentathiazol-2-one | 57001-18-0 | C6H7NOS |

|

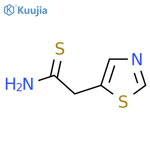

2-(1,3-thiazol-5-yl)ethanethioamide | 1566476-69-4 | C5H6N2S2 |

Verwandte Literatur

-

2. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918

-

Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574

-

Ziv Oren,Izhar Ron RSC Adv., 2018,8, 16161-16170

-

Mingzhu Yang Chem. Soc. Rev., 2019,48, 850-884

Empfohlene Lieferanten

-

Amadis Chemical Company LimitedFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Jinan Hanyu Chemical Co.,Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Nantong Boya Environmental Protection Technology Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Baoji Haoxiang Bio-technology Co.LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Shanghai Joy Biotech LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

Empfohlene Produkte